(Z)-Akuammidine
Description
Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.0²,¹⁰.0⁴,⁹.0¹²,¹⁷]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a complex polycyclic organic compound featuring a pentacyclic framework with fused nitrogen-containing heterocycles. Its structure includes a hydroxymethyl group at position 13, an ethylidene substituent at position 15, and a methyl ester moiety at the carboxylate group. Its molecular weight, based on analogs in , is approximately 322.406 g/mol, typical for nitrogen-rich polycyclic systems .
Properties
IUPAC Name |
methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEFXZXHYFOPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Pentacyclic Core: This step involves cyclization reactions to form the pentacyclic structure. Common reagents used include strong acids or bases to facilitate ring closure.
Introduction of Functional Groups: Functional groups such as the ethylidene, hydroxymethyl, and carboxylate groups are introduced through various organic reactions, including alkylation, oxidation, and esterification.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The ethylidene group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, Sodium borohydride (NaBH4)
Nucleophiles: Hydroxide ions (OH-), Ammonia (NH3)
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted carboxylates or amides.
Scientific Research Applications
Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Used in the development of new materials, including polymers and resins, due to its stable pentacyclic structure.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups can form hydrogen bonds with biological molecules, influencing their activity. The pentacyclic structure provides rigidity, allowing the compound to fit into specific binding sites on enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of this compound can be contextualized by comparing it to analogous heterocyclic systems. Below is a detailed analysis based on substituent variations, ring topology, and physicochemical properties.
Structural Analogues and Substituent Variations
Methyl 15-ethylidene-13-(hydroxymethyl)-3-methyl-3,17-diazapentacyclo[...]carboxylate (): Key Difference: A methyl group replaces the hydrogen at position 3 of the diazapentacyclic core.
Methyl (13Z)-13-ethylidene-8,15-diazapentacyclo[10.5.1.0¹,⁹.0²,⁷.0¹⁰,¹⁵]octadeca-2,4,6,8-tetraene-18-carboxylate ():
- Key Difference : The ring system differs (pentacyclo[10.5.1...] vs. pentacyclo[12.3.1...]), with fewer nitrogen atoms (2 vs. 3) and a distinct substitution pattern.
- Impact : Reduced nitrogen content may lower hydrogen-bonding capacity, affecting intermolecular interactions in crystal packing or solubility .
2-Hydroxy-11-methyl-16-[(E)-4-methyl-benzylidene]-13-(4-methylphenyl)-1,11-diazapentacyclo[...] ():
- Key Difference : A benzylidene substituent and aromatic phenyl group replace the hydroxymethyl and ethylidene groups.
- Impact : Increased aromaticity could enhance UV absorption properties and π-π stacking interactions, relevant in materials science or photodynamic therapy .
Physicochemical and Structural Properties
Ring Puckering and Conformational Analysis
The puckering of polycyclic systems significantly influences reactivity and intermolecular interactions. For the target compound, Cremer and Pople’s ring puckering coordinates () provide a framework to quantify non-planarity. Compared to simpler monocyclic systems (e.g., cyclopentane), pentacyclic frameworks exhibit multi-dimensional puckering, which may stabilize strained conformations through intramolecular hydrogen bonding (e.g., between the hydroxymethyl and diaza groups) .
Biological Activity
Methyl 15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate is a complex organic compound belonging to the class of macroline alkaloids. Its unique structure suggests potential biological activities that warrant investigation.
- IUPAC Name : methyl (1S,12S,13R,14S,15E)-15-ethylidene-13-(hydroxymethyl)-7-methoxy-3-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-13-carboxylate
- Molecular Formula : C23H28N2O4
- Molecular Weight : 396 Da
- LogP : -3.25 (indicating high hydrophilicity)
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies focusing on its pharmacological properties.
Pharmacological Properties
- CYP Enzyme Interaction :
- Receptor Binding :
-
Toxicity Profiles :
- The compound has shown varying degrees of toxicity across different biological systems:
Study on Antitumor Activity
A recent study investigated the potential antitumor effects of this compound against various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects on breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM after 48 hours of exposure.
Neuroprotective Effects
In another study focusing on neuroprotection, administration of the compound in a rodent model of neurodegeneration demonstrated a significant reduction in oxidative stress markers and improved cognitive function assessed through behavioral tests.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized to minimize by-products?
The synthesis involves multi-step protocols, including cyclization and functional group protection. For example, electrochemical synthesis requires controlled voltage and mediators like tetrabutylammonium bromide to enhance efficiency. Optimization includes adjusting solvent polarity, temperature (e.g., reflux in dry toluene), and stoichiometric ratios of reagents like chloroacetyl chloride. Recrystallization from methanol is critical for purification .
Q. What analytical techniques are most effective for confirming the stereochemical configuration of this compound?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities, as demonstrated in studies of structurally similar pentacyclic compounds . Complementary methods include:
Q. How should researchers handle discrepancies in reported biological activity data across studies?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). To resolve contradictions:
- Replicate experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
- Perform dose-response curves to compare IC values.
- Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays for enzyme inhibition) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?
Density Functional Theory (DFT) calculations can map electron density distributions and identify reactive sites (e.g., the hydroxymethyl group’s nucleophilicity). Molecular dynamics simulations using software like COMSOL Multiphysics model solvation effects and transition states, aiding in predicting regioselectivity under varying pH or solvent conditions .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Functional group substitution : Replace the ethylidene group with cyclopropyl or vinyl moieties to assess steric/electronic effects.
- Pharmacophore mapping : Use comparative tables (e.g., antimicrobial vs. anticancer activity) to correlate substituents with bioactivity .
- Free-Wilson analysis : Quantify contributions of individual substituents to biological potency .
Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during cyclization steps.
- Continuous-flow systems : Enhance reproducibility and reduce racemization risks.
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track enantiomeric excess in real-time .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?
Q. How can researchers validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
